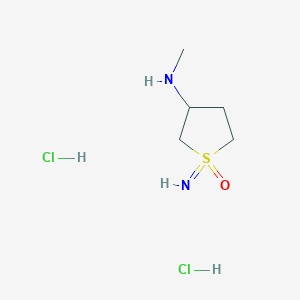![molecular formula C14H11Cl2F4N B2478255 (4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243509-22-8](/img/structure/B2478255.png)
(4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer, and since then, it has been the subject of numerous scientific studies.
Scientific Research Applications
Chiral Discrimination and Separation Techniques
- Mechanistic Aspects of Chiral Discrimination : Research by Bereznitski et al. (2002) demonstrated the separation of specific enantiomers of compounds related to (4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This study highlighted the role of hydrogen bonds and other interactions in chiral separation processes (Bereznitski et al., 2002).
Synthesis and Characterization of Novel Compounds
- Novel Synthesis Approaches : The work of Vaid et al. (2012) described a practical synthesis method for a compound structurally similar to (4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride, showcasing advanced techniques in organic synthesis (Vaid et al., 2012).
- Polyimide Synthesis Using Related Compounds : Yin et al. (2005) synthesized novel fluorinated polyimides using a derivative similar to the compound of interest. This research contributes to the development of materials with improved thermal stability and mechanical properties (Yin et al., 2005).
Biological and Pharmacological Applications
- Neurokinin-1 Receptor Antagonist Development : Harrison et al. (2001) developed a compound, structurally related to (4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride, as a high-affinity, orally active neurokinin-1 receptor antagonist. This research has implications for clinical efficacy in treating emesis and depression (Harrison et al., 2001).
properties
IUPAC Name |
(4-chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-12(16)11(7-9)14(17,18)19;/h1-7,13H,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFSJDNVPAYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-chlorophenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2478172.png)




![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478178.png)
![Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2478179.png)
![2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide](/img/structure/B2478182.png)

![1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea](/img/structure/B2478185.png)

![Ethyl 4-[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2478189.png)
![3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid](/img/structure/B2478194.png)
